molecular formula C8H4Cl2F3NO2 B046452 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene CAS No. 115571-69-2

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No. B046452
CAS RN: 115571-69-2
M. Wt: 274.02 g/mol
InChI Key: BAKKEOPYMZSUQG-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4Cl2F3NO2 . It is used in various applications in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” and its derivatives is a topic of active research. Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” can be found in various chemical databases . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

The chemical reactions involving “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” are complex and depend on the specific conditions of the reaction. The compound can participate in various types of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” are determined by its molecular structure. These properties include its molecular weight, boiling point, melting point, and solubility in various solvents .

Scientific Research Applications

Chemical Synthesis: Building Block

This compound serves as a building block in organic synthesis . Its reactive nitro group can undergo various transformations, such as reduction to amines or reductive alkylation, making it a versatile reagent for constructing more complex molecules.

Materials Science: Polymer Modification

The trifluoromethyl group in this compound can impart unique properties when incorporated into polymers. It can enhance chemical resistance, thermal stability, and reduce surface energy, which is beneficial in creating specialized coatings and materials .

Analytical Chemistry: Spectroscopic Studies

The distinct spectroscopic signatures of the nitro and trifluoromethyl groups make this compound an interesting subject for analytical studies. It can be used to develop new analytical methods or as a standard in spectroscopic calibration .

Mechanism of Action

The mechanism of action of “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” and its derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Like all chemicals, “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” should be handled with care. Detailed safety and hazard information can be found in the material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” and its derivatives are promising. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKEOPYMZSUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647439
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

CAS RN

115571-69-2
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115571-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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